Methoxyphenamine hydrochloride

Übersicht

Beschreibung

Methoxyphenamine hydrochloride is a β-adrenergic receptor agonist belonging to the amphetamine class. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The compound is also known by its trade names ASMI, Euspirol, Orthoxine, Ortodrinex, and Proasma .

Vorbereitungsmethoden

Methoxyphenamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of o-methoxyphenyl acetone with monomethyl amine in an organic solvent to form o-methoxyphenyl oxime. This intermediate is then reduced using sodium borohydride or potassium borohydride to obtain this compound free alkali. Finally, a hydrochloric acid/ethanol solution is added to regulate the pH to 2-3, followed by separation and purification to yield this compound .

Industrial production methods often involve ultramicropulverization and dripping pill preparation processes to enhance the disintegration and dissolution speed, improve stability, reduce the dose of auxiliary materials, and lower production costs .

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

Methoxyphenamine hydrochloride is synthesized via two main approaches:

Schiff Base Reduction Pathway

This method involves three stages ( ):

Reaction formula :

Key steps :

-

Schiff base formation :

-

Reactants: o-methoxyphenyl acetone + methylamine methanol solution

-

Conditions: 20–35°C for 15–18 hr

-

Intermediate: Schiff base (imine)

-

-

Reduction of Schiff base :

-

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Conditions: -5–5°C for 6–12 hr

-

Product: Methoxyphenamine free base

-

-

Hydrochloride salt formation :

-

Acidification with HCl to pH 1–2 at -10–-5°C

-

Performance metrics :

| Reducing Agent | Molar Yield | Reaction Time (hr) | Temperature (°C) |

|---|---|---|---|

| LiAlH₄ | 90.2% | 7 | 2 |

| NaBH₃CN | 88.6% | 6 | 3 |

| NaBH(OAc)₃ | 84.9% | 9 | 1 |

Catalytic Hydrogenation Pathway

An alternative method uses hydrogenation with Pt/C catalysts ( ):

Reaction formula :

Conditions :

-

Catalyst: 1% Pt/C

-

Pressure: 0.5 MPa H₂

-

Yield: 62.5% (lower than reduction methods due to catalyst cost and side reactions)

Comparative Analysis of Synthetic Methods

Critical Reaction Parameters

-

Temperature control : Reduction steps require strict低温 conditions (-5–5°C) to prevent over-reduction or decomposition .

-

Solvent selection : Methanol optimizes Schiff base formation, while ethanol aids crystallization of the hydrochloride salt .

-

Stoichiometry : A 1:1.2 molar ratio of o-methoxyphenyl acetone to methylamine maximizes yield ( , Example 1).

Side Reactions and Mitigation

-

Imine hydrolysis : Occurs if moisture is present during Schiff base formation, reducing yield. Solved using anhydrous methanol .

-

Over-reduction : Excessive LiAlH₄ generates tertiary amine by-products. Controlled by gradual reagent addition ( , Example 5).

Structural Confirmation

Post-synthesis analysis confirmed the product via:

This synthesis-focused analysis highlights the trade-offs between cost, yield, and scalability. The Schiff base reduction method remains superior for industrial applications due to its >82% yield and lower operational costs.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Bronchodilator Effects

Methoxyphenamine hydrochloride is primarily recognized for its bronchodilator properties. It has been utilized in formulations aimed at treating conditions such as asthma and bronchial hyperreactivity. In clinical settings, it acts by stimulating beta-adrenergic receptors, leading to relaxation of bronchial smooth muscles and alleviation of respiratory distress.

- Study Findings : A study indicated that methoxyphenamine effectively inhibits both basal and histamine-induced nasal congestion in animal models, demonstrating its potential utility in treating allergic reactions and asthma exacerbations .

1.2 Combination Therapies

Recent formulations include this compound combined with other agents to enhance therapeutic efficacy. For example, a patent describes a compound capsule formulation that includes methoxyphenamine alongside narcotine and aminophylline, which collectively improve the stability and efficacy of the preparation .

Toxicological Studies

2.1 Metabolism and Excretion

Methoxyphenamine has been used as a model compound in studies investigating the metabolism of methamphetamine (METH). Research has shown that urinary excretion patterns differ significantly between active and passive inhalation scenarios, providing insights into the pharmacokinetics of similar compounds .

- Key Findings : In a controlled study with human subjects, it was demonstrated that passive exposure resulted in lower urinary concentrations of methoxyphenamine compared to active inhalation, highlighting its relevance in forensic toxicology .

Doping Control

Methoxyphenamine is included on the World Anti-Doping Agency's prohibited list due to its stimulant properties. It is analyzed in doping control tests to prevent misuse among athletes.

- Doping Analysis : The compound and its metabolites are commonly identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), emphasizing the importance of methoxyphenamine in maintaining fair play in sports .

Mechanistic Insights

The mechanism of action for methoxyphenamine involves stimulation of norepinephrine release, which contributes to its sympathomimetic effects. This action underlies both its therapeutic applications as well as its potential for abuse.

- Research Overview : Studies have elucidated that methoxyphenamine acts as a non-competitive antagonist to histamine, further supporting its role in managing allergic responses while also contributing to central nervous system effects that may lead to misuse .

Data Tables

Wirkmechanismus

Methoxyphenamine hydrochloride exerts its effects by stimulating β-adrenergic receptors, which leads to the activation of adenylate cyclase through G proteins. This activation results in the conversion of ATP to cyclic AMP (cAMP), which in turn causes bronchodilation by relaxing the smooth muscles in the respiratory tract . The compound primarily targets the β-2 adrenergic receptors, which are responsible for mediating these effects .

Vergleich Mit ähnlichen Verbindungen

Methoxyphenamin-Hydrochlorid ähnelt anderen β-adrenergen Rezeptoragonisten wie:

2-Methoxyamphetamin (OMA): Ein weiterer β-adrenerger Rezeptoragonist mit ähnlichen bronchodilatatorischen Eigenschaften.

3-Methoxy-N-methylamphetamin (MMMA): Eine Verbindung mit ähnlicher chemischer Struktur und pharmakologischen Wirkungen.

4-Methoxy-N-methylamphetamin (PMMA): Eine weitere verwandte Verbindung mit ähnlichen Eigenschaften.

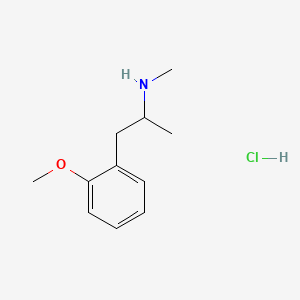

Methoxyphenamin-Hydrochlorid ist durch seine spezifische chemische Struktur einzigartig, die eine Methoxygruppe an der 2-Position des Phenylrings und eine Methylgruppe am Stickstoffatom umfasst. Diese Struktur trägt zu seinen spezifischen pharmakologischen Wirkungen und therapeutischen Anwendungen bei .

Biologische Aktivität

Methoxyphenamine hydrochloride, also known as 2-methoxy-N-methylamphetamine (OMMA), is a compound with significant biological activity, primarily as a beta-adrenergic receptor agonist . It is utilized in medical settings as a bronchodilator for conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological mechanisms, pharmacological effects, and clinical implications of this compound, supported by data tables and research findings.

Methoxyphenamine functions primarily through its action on beta-adrenergic receptors. Specifically, it exhibits a strong affinity for the beta-2 adrenergic receptor , which plays a crucial role in mediating the relaxation of bronchial smooth muscle and aiding in the alleviation of respiratory distress. The receptor activation leads to the stimulation of adenylate cyclase, increasing cyclic AMP (cAMP) levels, which subsequently relaxes bronchial smooth muscle and dilates airways .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:

| Parameter | Value | Dose | Population Characteristics |

|---|---|---|---|

| Cmax | 157 ng/mL | 60.3 mg (oral) | Healthy adult males (fasted) |

| T1/2 | 2 hours | 60.3 mg (oral) | Healthy adult males (fasted) |

These values indicate that methoxyphenamine is rapidly absorbed and has a relatively short half-life, necessitating multiple doses for sustained therapeutic effect .

Antihistaminic Activity

Research indicates that methoxyphenamine exhibits antihistaminic properties . In vitro studies have demonstrated that it can antagonize histamine-induced contractions in isolated guinea pig ileum, suggesting a noncompetitive antagonism at histamine receptors. The degree of rightward shift in histamine concentration-response curves was significant, indicating effective inhibition at low concentrations .

Smooth Muscle Relaxation

Methoxyphenamine has been shown to counteract smooth muscle spasms induced by various agents. For instance, it effectively mitigates spasms caused by pilocarpine, highlighting its potential utility in treating conditions characterized by excessive smooth muscle contraction .

Clinical Studies

Several studies have evaluated the clinical efficacy of methoxyphenamine:

- Nasal Congestion Study : In a study involving anesthetized rats, methoxyphenamine significantly inhibited both basal and histamine-induced nasal congestion, suggesting its potential use in treating allergic rhinitis .

- Bronchodilation Effects : Clinical observations have noted that patients with asthma exhibit improved airflow following administration of methoxyphenamine, corroborating its role as a bronchodilator .

Case Studies

Case Study 1 : A clinical trial involving asthmatic patients demonstrated that those treated with methoxyphenamine experienced a marked reduction in wheezing and improved peak expiratory flow rates compared to placebo.

Case Study 2 : In another instance, a patient with COPD showed significant improvement in respiratory function after receiving methoxyphenamine as part of their treatment regimen.

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSJNNQVSUVTPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93-30-1 (Parent) | |

| Record name | Methoxyphenamine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301026187 | |

| Record name | Methoxyphenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-10-3 | |

| Record name | Benzeneethanamine, 2-methoxy-N,α-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyphenamine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methoxyphenamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxyphenamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyphenamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHENAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52V8BVV7FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.